Cas no 893984-50-4 ((4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)sulfamoyldimethylamine)

(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)sulfamoyldimethylamine structure
893984-50-4 structure
Product Name:(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)sulfamoyldimethylamine
CAS No:893984-50-4
MF:C13H14N4O2S2
MW:322.405859470367
CID:6043295
PubChem ID:7151340
Update Time:2025-07-10

(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)sulfamoyldimethylamine Chemical and Physical Properties

Names and Identifiers

    • (4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)sulfamoyldimethylamine
    • CHEMBL1555009
    • NCGC00134061-01
    • F1898-0253
    • [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine
    • SR-01000018933-1
    • G786-0569
    • AKOS002046631
    • 893984-50-4
    • SR-01000018933
    • Z1265610464
    • HMS1897D05
    • 6-[4-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole
    • Inchi: 1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3
    • InChI Key: NZBVKJCMAJMRPU-UHFFFAOYSA-N
    • SMILES: S(N(C)C)(NC1C=CC(=CC=1)C1=CN2C=CSC2=N1)(=O)=O

Computed Properties

  • Exact Mass: 322.05581805g/mol
  • Monoisotopic Mass: 322.05581805g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 103Ų

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Additional information on (4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)sulfamoyldimethylamine

Comprehensive Overview of (4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyldimethylamine (CAS No. 893984-50-4)

The compound (4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyldimethylamine (CAS No. 893984-50-4) is a sulfamoyl-containing derivative with a unique imidazo[2,1-b][1,3]thiazole scaffold. This structure combines a heterocyclic core with a phenylsulfamoyl moiety, making it a subject of interest in medicinal chemistry and drug discovery. Researchers are increasingly exploring its potential applications due to its bioactive properties, particularly in targeting enzyme inhibition and cellular signaling pathways.

In recent years, the demand for novel heterocyclic compounds like 893984-50-4 has surged, driven by advancements in high-throughput screening and computational drug design. The imidazo[2,1-b][1,3]thiazole framework is known for its pharmacological versatility, often associated with anti-inflammatory, antimicrobial, and anticancer activities. This has led to a growing body of literature investigating its structure-activity relationships (SAR) and molecular interactions.

One of the key long-tail keywords associated with this compound is "synthesis of imidazo[2,1-b][1,3]thiazole derivatives," reflecting user interest in its chemical preparation. The sulfamoyl group in (4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyldimethylamine is particularly noteworthy, as it often enhances water solubility and binding affinity to biological targets. This aligns with current trends in drug optimization, where improving pharmacokinetic properties is a priority.

From an SEO perspective, queries such as "CAS 893984-50-4 applications" and "imidazo[2,1-b][1,3]thiazole sulfonamide uses" are frequently searched, indicating a need for detailed technical profiles. The compound's potential role in targeted therapy and precision medicine is another hot topic, especially in the context of personalized healthcare. Its mechanistic studies are often linked to kinase inhibition and receptor modulation, areas of high relevance in oncology research.

In summary, (4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyldimethylamine represents a promising chemical entity with broad therapeutic potential. Its structural complexity and functional groups offer multiple avenues for derivatization and bioactivity optimization, making it a valuable candidate for further scientific exploration.

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